(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate
Description
(E)-[(3-Nitrophenyl)methylidene]amino furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core substituted with a (3-nitrophenyl)methylidene amino group. The (E)-configuration indicates the spatial arrangement of the substituents around the imine bond, which influences molecular interactions and physicochemical properties.
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-12(11-5-2-6-18-11)19-13-8-9-3-1-4-10(7-9)14(16)17/h1-8H/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVVHPRFQZHIQJ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate typically involves the condensation reaction between 3-nitrobenzaldehyde and furan-2-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
*DAS (Docking Affinity Score) values from SARS-CoV-2 main protease (MPRO) inhibition studies .
- Substituent Effects : The 3-nitrophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-deficient 2,4,6-trinitrophenyl group in , which may reduce stability but enhance specific binding interactions.
Physicochemical Properties
- Solubility : Carboxylate groups generally improve aqueous solubility, but nitro groups may counterbalance this by increasing hydrophobicity. The trinitrophenyl analog is likely less soluble than the target compound due to higher nitro content.
- Stability : Imine bonds in the target compound may introduce hydrolytic susceptibility compared to the more stable amide bonds in benzo[b]furan derivatives .
Biological Activity
(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article reviews the current findings on its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 250.22 g/mol
- Boiling Point : Approximately 350 °C
Synthesis
The synthesis of this compound typically involves the condensation reaction between furan-2-carboxylic acid derivatives and nitro-substituted anilines. This reaction is often catalyzed by acid or base conditions to facilitate the formation of the imine linkage.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. The compound has shown significant inhibition against various strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
A comparative analysis of its antibacterial activity is presented in Table 1.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 17 | 48 |
Table 1: Antibacterial activity of this compound
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the nitro group is believed to enhance its reactivity and interaction with bacterial enzymes, leading to cell death.
Case Studies
-
Study on Antimicrobial Efficacy
A study conducted by Zolla et al. (2020) assessed the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to conventional antibiotics, suggesting its potential as a lead compound for new antibacterial agents . -
In Vivo Testing
Another investigation focused on in vivo testing where mice infected with Staphylococcus aureus were treated with this compound. The treatment resulted in a significant reduction in bacterial load and improved survival rates compared to untreated controls, indicating promising therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
